Introduction: The Strategic Value of Boronic Acids in Modern Synthesis
Introduction: The Strategic Value of Boronic Acids in Modern Synthesis
An In-Depth Technical Guide to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, application, and handling of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid.
Organic molecules containing boron have become indispensable tools in chemistry, finding diverse applications in both synthetic and biological fields.[1] Boronic acids, in particular, have risen to prominence as versatile intermediates, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[2][3][4] This reaction's tolerance of a wide range of functional groups, coupled with the general stability and low toxicity of boronic acid reagents, has cemented its importance in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][5]
The strategic incorporation of fluorine and other halogens into pharmaceutical candidates is a widely used strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a prime example of a highly functionalized building block designed for this purpose. It provides three key points of chemical diversity: the boronic acid moiety for cross-coupling, a bromine atom for subsequent orthogonal coupling reactions, and a fluoro-methyl substituted phenyl ring to impart specific electronic and steric properties to the target molecule.
This document provides a detailed exploration of this key synthetic intermediate, from its fundamental properties to its practical application in the laboratory.
Compound Profile: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
The utility of this reagent stems from its unique combination of reactive sites and substituents. The fluorine atom at the C2 position and the methyl group at the C5 position influence the electronic nature and conformation of the phenyl ring, which can have significant implications for the biological activity of its derivatives.
| Property | Data |
| CAS Number | 677777-57-0 |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.84 g/mol |
| Appearance | White to off-white solid/powder |
| Typical Purity | ≥96% |
| Storage Conditions | Keep refrigerated, store under an inert atmosphere, air-sensitive.[6] |
Synthesis of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid: A Methodological Overview
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis. The procedure outlined below is a representative method adapted from established protocols for similar structures.[7][8]
The core of this synthesis is a halogen-metal exchange to create a nucleophilic aryl-lithium species, which then attacks the electrophilic boron atom of the trialkyl borate. The choice of an organolithium reagent over a Grignard reagent is often preferred for bromo-fluoro-substituted aromatics to ensure efficient metalation at low temperatures.
Experimental Workflow: Synthesis Pathway
Caption: Synthesis workflow for (4-Bromo-2-fluoro-5-methylphenyl)boronic acid.
Detailed Synthesis Protocol
Materials:
-
1,4-Dibromo-2-fluoro-5-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Under a nitrogen or argon atmosphere, add 1,4-dibromo-2-fluoro-5-methylbenzene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium reagents are extremely reactive with water and oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.
-
Causality: The low temperature controls the exothermic reaction and prevents side reactions, such as the reaction of n-BuLi with the solvent. The bromine at the 4-position is more sterically accessible and electronically favored for lithiation over the one at the 1-position.
-
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The addition is often exothermic. Allow the reaction mixture to stir at -78 °C for another hour, then let it warm slowly to room temperature overnight.
-
Causality: Triisopropyl borate is a mild electrophile. Maintaining low temperature during addition prevents the newly formed boronate ester from reacting further with any remaining aryl-lithium species.
-
-
Workup and Hydrolysis: Cool the reaction mixture in an ice bath and quench it by slowly adding 1N HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Causality: The acidic workup protonates the boronate ester, leading to the formation of the final boronic acid and isopropanol.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for constructing biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals.[4] (4-Bromo-2-fluoro-5-methylphenyl)boronic acid serves as the organoboron partner in this reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Protocol
Materials:
-
(4-Bromo-2-fluoro-5-methylphenyl)boronic acid (1.2 eq)
-
Aryl bromide or iodide partner (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, (4-Bromo-2-fluoro-5-methylphenyl)boronic acid, and the base.
-
Solvent Addition: Add the chosen solvent system. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen is crucial as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
Safety and Handling
Proper handling of arylboronic acids is essential for laboratory safety. While not acutely toxic, they are classified as irritants.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][11]
-
Handling: Avoid creating dust.[6] Use in a well-ventilated area or a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] Refrigeration is recommended to maintain long-term stability.
-
Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[10]
-
First Aid:
Seek medical attention if irritation or other symptoms persist.[12]
Conclusion
(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a high-value, versatile building block for medicinal chemistry and materials science. Its trifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for building molecular complexity. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, is key to leveraging its full potential in the development of novel chemical entities.
References
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- ChemPoint.com. (2015). SAFETY DATA SHEET.
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- AiFChem. (n.d.). (4-Bromo-2-methylphenyl)boronic acid.
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